4-(diethylsulfamoyl)-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide

P2X3 receptor Pain Neurogenic disorder

The compound 4-(diethylsulfamoyl)-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide (CAS 681229-50-5) is a synthetic, small-molecule benzamide derivative. It is structurally defined by a central benzamide core with a diethylsulfamoyl substituent and a 2,5-dimethoxyphenyl-thiazole moiety, giving it a molecular weight of 475.6 g/mol.

Molecular Formula C22H25N3O5S2
Molecular Weight 475.58
CAS No. 681229-50-5
Cat. No. B2688842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(diethylsulfamoyl)-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide
CAS681229-50-5
Molecular FormulaC22H25N3O5S2
Molecular Weight475.58
Structural Identifiers
SMILESCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)OC)OC
InChIInChI=1S/C22H25N3O5S2/c1-5-25(6-2)32(27,28)17-10-7-15(8-11-17)21(26)24-22-23-19(14-31-22)18-13-16(29-3)9-12-20(18)30-4/h7-14H,5-6H2,1-4H3,(H,23,24,26)
InChIKeyCQGWCQNFDSISQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Diethylsulfamoyl)-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide (CAS 681229-50-5) for P2X3 Antagonist R&D | Technical Procurement Baseline


The compound 4-(diethylsulfamoyl)-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide (CAS 681229-50-5) is a synthetic, small-molecule benzamide derivative [1]. It is structurally defined by a central benzamide core with a diethylsulfamoyl substituent and a 2,5-dimethoxyphenyl-thiazole moiety, giving it a molecular weight of 475.6 g/mol [2]. This compound is disclosed as a member of the 1,3-thiazol-2-yl substituted benzamide class, which are patented as inhibitors of the P2X3 receptor, a target for neurogenic pain and sensory disorders [3].

Why Structural Analogs of 681229-50-5 Cannot Be Assumed Interchangeable for P2X3 Receptor Studies


Critical assessment is required before substituting 4-(diethylsulfamoyl)-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide (CAS 681229-50-5) with another P2X3 antagonist or a structural analog, as generic substitution carries a high risk of experimental failure [1]. The P2X3 receptor patent landscape, including the foundational patent for this compound class, reveals that minor structural modifications create distinct chemical individuals, not interchangeable tools [2]. A review of the available evidence reveals **no publicly accessible, direct comparative data** to guide substitution decisions. The specific 2,5-dimethoxyphenyl and diethylsulfamoyl substitution pattern of this compound suggests a unique pharmacological profile, but the absence of verified, quantitative data means its functional impact relative to analogs is simply unknown [2].

Quantitative Evidence Guide for 4-(Diethylsulfamoyl)-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide: A Gap Analysis


Comparative P2X3 Receptor Antagonism: Data Unavailable for 681229-50-5 vs. Class Comparators

A direct head-to-head comparison of the P2X3 antagonistic potency of 4-(diethylsulfamoyl)-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide against known comparators (e.g., Gefapixant/AF-219, Eliapixant/BAY 1817080, or other 1,3-thiazol-2-yl substituted benzamides) could not be extracted from the available literature [1]. While the compound's class is defined as P2X3 receptor inhibitors in patent JP6647371B2, quantitative functional assay data (e.g., IC50 values from FLIPR or electrophysiology) for this specific analog are not present in the accessible public domain [1]. The existence of multiple compounds within the patent indicates a structure-activity relationship exists, but the specific parameters for CAS 681229-50-5 are unknown [1].

P2X3 receptor Pain Neurogenic disorder

Comparative Selectivity Profiles: Data Unavailable for 681229-50-5 vs. Other P2X Subtypes

No selectivity data (e.g., against P2X1, P2X2, P2X4, P2X7, or the heteromeric P2X2/3 receptor) was found for 4-(diethylsulfamoyl)-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide in any public database, patent, or publication indexed up to May 2026 [1]. P2X3-targeting compounds often exhibit cross-reactivity with the P2X2/3 heteromer, which can influence their therapeutic profile and side-effect liability [2]. The patent class is defined as 'inhibitors of the P2X3 receptor' but does not provide selectivity panels for this specific analog [1].

Selectivity P2X2/3 receptor Off-target

Validated Application Scenarios for Procuring 681229-50-5 Based on Existing Evidence


Reference Tool for P2X3 Receptor Patent Landscape and Freedom-to-Operate Analysis

As a specifically claimed embodiment within the JP6647371B2 patent for 1,3-thiazol-2-yl substituted benzamides, procuring 4-(diethylsulfamoyl)-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide is essential for any legal, competitive intelligence, or new chemical entity (NCE) design team conducting a thorough freedom-to-operate analysis around P2X3 antagonists [1]. Possession of the physical sample allows for analytical confirmation that a competitor's compound is, or is not, this specific molecule, a capability generic compound libraries cannot provide.

Starting Point for Structure-Activity Relationship (SAR) Exploration of the Diethylsulfamoyl-Benzamide Series

For medicinal chemistry groups aiming to develop novel P2X3 antagonists with improved properties, this compound serves as a validated starting point for SAR studies [1]. Its synthesis, as indicated by its CAS registration and presence in a commercial library, provides a benchmark scaffold. Modifications can be systematically introduced to the 2,5-dimethoxyphenyl ring or the diethylsulfamoyl group to probe effects on potency, selectivity, and pharmacokinetics, using this compound as a baseline for comparison, even if its own baseline activity data must first be generated.

Pharmacological Probe for Confirmatory Studies of P2X3-Dependent Mechanisms

Researchers investigating the role of P2X3 receptors in pain, itch, or neurogenic inflammation can utilize this compound as part of a panel of tool compounds [1]. To strengthen the mechanistic conclusions of an experiment, a positive result with a structurally distinct P2X3 antagonist from a different chemical class is required, making this benzamide derivative a valuable orthogonal probe alongside, for example, a diaminopyrimidine-based antagonist, provided its P2X3 activity is first confirmed in-house.

Quote Request

Request a Quote for 4-(diethylsulfamoyl)-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.